molecular formula C17H14ClFN2O2S2 B3011642 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 896608-58-5

3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

Cat. No. B3011642
CAS RN: 896608-58-5
M. Wt: 396.88
InChI Key: QOUBIHCGGWUCKT-UHFFFAOYSA-N
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Description

The compound "3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide" is a member of the benzenesulfonamide derivatives, which are known for their potential biological activities, particularly in anticancer research. These compounds are characterized by a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can significantly affect their biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, in the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives, aminoguanidines were reacted with phenylglyoxal hydrate in glacial acetic acid . Similarly, other research has shown the synthesis of benzenesulfonamide derivatives starting from different key intermediates, such as 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one , or by the reaction of potassium 6-chloro-1,1-dioxo-7-methyl-1,4,2-benzodithiazine-3-thiolate with hydrazonyl bromides . These methods highlight the versatility in the synthetic approaches for creating a wide array of benzenesulfonamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. The presence of various substituents on the benzene ring and the sulfonamide group can lead to different conformations and electronic properties, which in turn can influence their binding affinity and specificity towards certain enzymes or receptors. For example, the introduction of a 4-CF3-C6H4 moiety in certain sulfonamide derivatives has been shown to increase metabolic stability . The molecular structure is often analyzed using computational methods or X-ray crystallography to understand the conformational preferences and potential interactions with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. These reactions can be exploited to further modify the compounds to enhance their biological activity or to probe their mechanism of action. For instance, compounds with a carbamoyl substituent at position 5 were dehydrated to the corresponding nitriles, which could potentially affect their biological activity . The reactivity of these compounds can also be studied in the context of their interaction with enzymes, such as carbonic anhydrase inhibitors, where they may form reversible or irreversible complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and drug-likeness. These properties can be influenced by the nature and position of the substituents on the benzene ring and the sulfonamide group. For example, the introduction of electron-withdrawing or electron-donating groups can affect the pKa of the sulfonamide group, which in turn can influence the compound's solubility and permeability . The metabolic stability of these compounds is also a key factor in their potential as drug candidates, with certain substituents increasing their resistance to metabolic degradation .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research into the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds similar to "3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide", has identified them as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds have demonstrated significant in vitro inhibition of the enzyme and have shown potential in blocking kynurenine 3-hydroxylase activity in animal models. Such inhibitors are crucial for exploring the kynurenine pathway's role in neuronal injury and diseases, offering a pathway to understanding and potentially treating various neurodegenerative conditions (Röver et al., 1997).

Anticancer and Antiviral Potential

A study on celecoxib derivatives, structurally related to "3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide", revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the compound's versatility in drug development, particularly in designing new therapeutic agents for various diseases including cancer and viral infections (Küçükgüzel et al., 2013).

Antitumor Activity

Further research into 2-benzylthio-4-chlorobenzenesulfonamide derivatives has demonstrated notable in vitro antitumor activities, particularly against non-small cell lung cancer and melanoma cell lines. This underscores the compound's role in developing new antitumor agents, providing a foundation for future cancer therapies (Sławiński & Brzozowski, 2006).

Photosensitizer in Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those similar to the compound , have been explored for their high singlet oxygen quantum yield. These compounds show promising applications as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting their potential in medical treatments involving light-activated drugs (Pişkin et al., 2020).

Antimicrobial Properties

Compounds incorporating the thiophene moiety and benzenesulfonamide, similar to "3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide", have been synthesized and evaluated for their antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance, offering pathways to novel treatments for infectious diseases (Mohamed et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide” is not available, related compounds have shown antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the antibacterial activity of related compounds , it could be interesting to investigate the potential antimicrobial properties of “3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide”. Additionally, further studies could explore the mechanism of action of this compound and its potential uses in medical or industrial applications.

properties

IUPAC Name

3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c18-13-2-1-3-16(10-13)25(22,23)20-9-8-15-11-24-17(21-15)12-4-6-14(19)7-5-12/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUBIHCGGWUCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

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